(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)
Description
Properties
IUPAC Name |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O6P2/c39-45(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-23-21-31-37(43-25-41-31)35(33)36-34(24-22-32-38(36)44-26-42-32)46(40,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRGFQPLSPZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28O6P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bibenzo[d]dioxole Core
- The starting point is often the synthesis or procurement of the 4,4'-bibenzo[d]dioxole scaffold.
- This involves coupling of 1,3-benzodioxole units, typically via oxidative coupling or transition-metal-catalyzed biaryl formation.
- The 4,4'-linkage ensures the rigid chiral backbone necessary for stereochemical induction.
Introduction of Diphenylphosphine Groups
- The 5,5'-positions on the bibenzo[d]dioxole core are functionalized with diphenylphosphine groups.
- This is commonly achieved by lithiation at the 5,5' positions followed by reaction with chlorodiphenylphosphine.
- The lithiation step requires careful control of temperature and stoichiometry to avoid side reactions and ensure regioselectivity.
Oxidation to Diphenylphosphine Oxide
- The diphenylphosphine groups are oxidized to the corresponding diphenylphosphine oxide.
- Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- The oxidation step must be controlled to prevent over-oxidation or degradation of the sensitive bibenzo[d]dioxole framework.
Resolution or Enantioselective Synthesis
- The (S)-enantiomer can be obtained either by chiral resolution of the racemic mixture or by enantioselective synthesis using chiral auxiliaries or catalysts.
- Enantioselective synthesis is preferred for higher enantiomeric excess and yield.
- The stereochemistry is confirmed by chiroptical methods such as optical rotation and chiral HPLC.
Detailed Preparation Method (Representative Procedure)
Research Findings and Analytical Data
- Purity and Enantiomeric Excess: Commercially available (S)-enantiomer is typically >98% purity with enantiomeric excess (ee) >99%, confirmed by HPLC and optical rotation measurements.
- Melting Point: Approximately 168–172 °C, consistent with crystalline solid form.
- Storage: The compound is sensitive to air and moisture; thus, it is stored under inert atmosphere at room temperature to maintain stability.
- Spectroscopic Characterization:
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Lithiation reagent | n-Butyllithium | Requires dry, inert atmosphere, low temperature |
| Phosphination reagent | Chlorodiphenylphosphine | Sensitive to moisture, must be freshly distilled |
| Oxidizing agent | Hydrogen peroxide or m-CPBA | Controlled addition to avoid over-oxidation |
| Solvent | THF or diethyl ether | Anhydrous solvents preferred |
| Temperature | -78 °C (lithiation), 0–25 °C (phosphination and oxidation) | Temperature control critical for selectivity |
| Enantiomeric resolution | Chiral HPLC or crystallization | Ensures high enantiomeric purity |
Notes on Variations and Related Compounds
- The (R)-enantiomer and other derivatives such as diphenylphosphine (non-oxidized) or diisopropylphosphine analogs have similar synthetic routes but differ in stereochemistry or substituents, affecting their catalytic properties.
- The oxidation state of phosphorus (phosphine vs phosphine oxide) influences ligand behavior in catalysis and stability.
- Modifications on the bibenzo[d]dioxole core or substituents can tailor steric and electronic properties for specific applications.
Chemical Reactions Analysis
(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Scientific Research Applications
(S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) involves its ability to form stable complexes with metal ions. The diphenylphosphine oxide groups act as ligands, coordinating with metal centers and facilitating various catalytic processes . The molecular targets and pathways involved are primarily related to its role in catalysis and coordination chemistry .
Comparison with Similar Compounds
Backbone Rigidity and Dihedral Angle
The 4,4'-bibenzo[d][1,3]dioxole backbone is critical for rigidity, which reduces conformational flexibility and improves stereoselectivity. Key comparisons include:
- SEGPHOS Derivatives : The dihedral angle in (S)-SEGPHOS-Ru complexes is narrower (~60°) than in BINAP-Ru complexes (~85°), leading to superior enantioselectivity in hydrogenating ketones and esters .
- Difluorphos (CAS: 503538-70-3) : Incorporates tetrafluoro substituents on the backbone, further increasing rigidity and electronic modulation. This enhances enantioselectivity in polar solvents like THF .
- SunPhos : A methyl-substituted variant (CAS: N/A) used in Ru-catalyzed hydrogenation of 3-oxoglutaric acid derivatives, achieving >95% enantiomeric excess (ee) in unconventional solvents (e.g., acetone, dioxane) .
Substituent Effects on Phosphine Groups
Modifications to the phosphine substituents significantly alter catalytic performance:
Solvent Compatibility and Catalytic Efficiency
- (S)-SEGPHOS : Performs optimally in THF and dichloromethane , achieving >90% ee in hydrogenating β-keto esters .
- SunPhos : Unique tolerance for acetone and dioxane , solvents typically avoided due to catalyst poisoning, while maintaining >95% ee .
- Difluorphos : Fluorinated backbone allows use in polar aprotic solvents (e.g., DMF), expanding substrate scope .
Performance in Key Reactions
Asymmetric Hydrogenation
Annulation Reactions
- Rh-Catalyzed [4+2] Annulation :
Stability and Handling
Biological Activity
(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide], with CAS number 210169-53-2, is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its implications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide) is with a molecular weight of 642.57 g/mol. The compound features a bibenzo[d][1,3]dioxole core structure that is functionalized with diphenylphosphine oxide groups.
Synthesis
The synthesis of (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide) typically involves multi-step reactions starting from simpler precursors. The methods often include:
- Phosphorylation reactions to introduce phosphine oxide functionalities.
- Cyclization processes to form the bibenzo structure.
- Chiral resolution techniques to obtain the desired stereoisomer.
Antimicrobial Activity
Research indicates that compounds similar to (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide) exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans.
Anticancer Potential
The potential anticancer activity of phosphine oxides has been explored in several studies. For example:
- Cell Line Studies : In vitro assays have shown that certain phosphine oxide derivatives induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Mechanistic Insights : The activity may be attributed to the ability of these compounds to interact with cellular signaling pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various diphosphine oxides against clinical isolates. The results highlighted that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential as therapeutic agents .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of phosphine oxide compounds in breast cancer models. The study reported a significant reduction in tumor growth when treated with these compounds compared to controls, indicating their role in cancer therapy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 642.57 g/mol |
| Antibacterial MIC | 31.25 - 62.5 µg/mL |
| Antifungal Activity | Effective against Candida albicans |
| Anticancer Efficacy | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
